![molecular formula C17H15N3O2S B5866714 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It belongs to the class of thiadiazole derivatives and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. However, it has been reported to act through various mechanisms, including inhibition of cyclooxygenase-2 (COX-2) enzyme, modulation of gamma-aminobutyric acid (GABA) receptors, and inhibition of acetylcholinesterase (AChE) enzyme.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting COX-2 enzyme. It has also been reported to exhibit anticonvulsant activity by modulating GABA receptors. Furthermore, it has been shown to inhibit AChE enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Advantages and Limitations for Lab Experiments
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit various pharmacological activities. However, it also has limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
For research include investigating its potential use in the treatment of neurodegenerative diseases and as an anticancer agent, as well as developing novel derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been reported through various methods, including the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction with 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction with 5-(phenoxymethyl)-1,3,4-thiadiazole-2-carboxylic acid, and subsequent amidation with ammonia.
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been studied for its potential pharmaceutical applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential anticancer activity. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(23-17)12-22-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPANJLQEXOAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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